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molecular formula C15H21BrN2O B8689978 2-bromo-N-(1-methylpiperidin-4-yl)-N-phenylpropanamide

2-bromo-N-(1-methylpiperidin-4-yl)-N-phenylpropanamide

Cat. No. B8689978
M. Wt: 325.24 g/mol
InChI Key: ICBNHBZYVROYRP-UHFFFAOYSA-N
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Patent
US08173813B2

Procedure details

A solution of compound 1-methyl-N-phenylpiperidin-4-amine (1.0 g, 5.255 mmol) in dry CH2Cl2 (10 mL) was treated with Et3N (2.19 mL, 15.766 mmol) followed by 2-bromopropionyl bromide (0.61 mL, 5.780 mmol) at 0° C. and stirred at same temperature for 1 h. The reaction was diluted with water (25 mL) and product was extracted into CH2Cl2 (2×25 mL). The combined CH2Cl2 layer was washed with brine (20 mL) and dried (Na2SO4). Solvent was evaporated and crude was purified by column chromatography (MeOH:CH2Cl2, 5:95) to obtain compound 2-Bromo-N-(1-methylpiperidin-4-yl)-N-phenylpropanamide (1.5 g, 88%) as a solid. 1H NMR (DMSO-d6) δ: 1.09-1.33 (m, 2H), 1.59 (d, 3H, J=6.3 Hz), 1.66-1.74 (m, 2H), 1.89-1.98 (m, 2H), 2.09 (s, 3H), 2.68-2.74 (m, 2H), 4.01 (q, 1H), 4.28-4.36 (m, 1H), 7.26-7.30 (m, 2H), 7.46-7.50 (m, 3H); ESI-MS (m/z, %) 327 and 325 (MH+, 100%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2.19 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.61 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][CH:5]([NH:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH2:4][CH2:3]1.CCN(CC)CC.[Br:22][CH:23]([CH3:27])[C:24](Br)=[O:25]>C(Cl)Cl.O>[Br:22][CH:23]([CH3:27])[C:24]([N:8]([CH:5]1[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:25]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CN1CCC(CC1)NC1=CC=CC=C1
Name
Quantity
2.19 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.61 mL
Type
reactant
Smiles
BrC(C(=O)Br)C
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred at same temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted into CH2Cl2 (2×25 mL)
WASH
Type
WASH
Details
The combined CH2Cl2 layer was washed with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated
CUSTOM
Type
CUSTOM
Details
crude was purified by column chromatography (MeOH:CH2Cl2, 5:95)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC(C(=O)N(C1=CC=CC=C1)C1CCN(CC1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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